
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, also known as DMHM, is a synthetic compound that belongs to the class of cinnamic acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is not fully understood. However, it has been proposed that N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine exerts its biological activities through the modulation of various signaling pathways. For example, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine also has a high degree of purity, which makes it suitable for use in biological assays. However, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations. It is not water-soluble, which can make it difficult to use in certain assays. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a relatively new compound, and its biological activities and mechanisms of action are not fully understood.
Orientations Futures
There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine. One area of research is the development of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the mechanisms of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, particularly its interactions with various signaling pathways. In addition, further studies are needed to determine the safety and toxicity of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine in animal models and humans. Finally, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Although N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations, it has several advantages for use in lab experiments. There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, and further research is needed to fully understand its biological activities and potential applications.
Méthodes De Synthèse
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine can be synthesized by the reaction of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of these diseases.
Propriétés
Numéro CAS |
19856-69-0 |
|---|---|
Nom du produit |
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine |
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO5/c1-19-12-9-11(10-13(20-2)15(12)18)3-4-14(17)16-5-7-21-8-6-16/h3-4,9-10,18H,5-8H2,1-2H3/b4-3+ |
Clé InChI |
ZPTWGJWTXJLCIJ-ONEGZZNKSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCOCC2 |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
Synonymes |
(E)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-1-morpholin-4-yl-prop-2-en-1-on e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



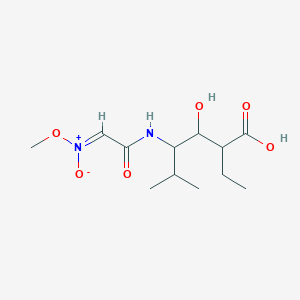
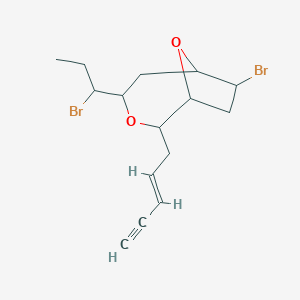


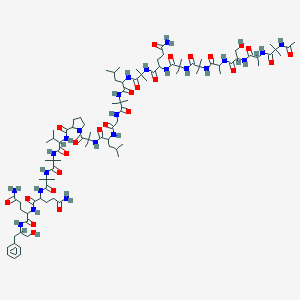



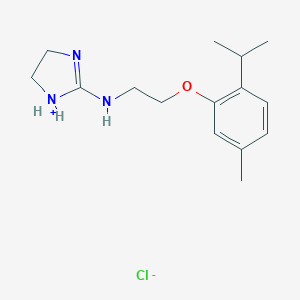
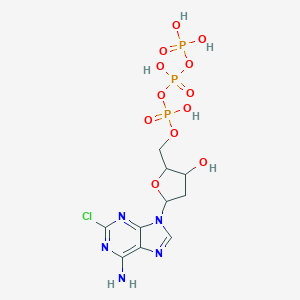

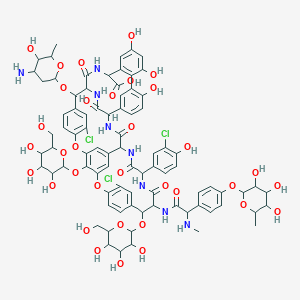
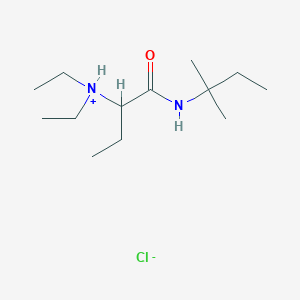
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)